molecular formula C28H31N3O5 B242402 1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-(4-ethoxyphenyl)-2,5-piperazinedione

1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-(4-ethoxyphenyl)-2,5-piperazinedione

Cat. No.: B242402
M. Wt: 489.6 g/mol
InChI Key: IORSEVBBEPCPLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-(4-ethoxyphenyl)-2,5-piperazinedione, also known as TAK-659, is a small molecule inhibitor that is used in scientific research. It is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key mediator of B-cell receptor signaling.

Mechanism of Action

1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-(4-ethoxyphenyl)-2,5-piperazinedione inhibits BTK by binding to the ATP-binding pocket of the enzyme, which prevents its activation and downstream signaling. BTK is a key mediator of B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by this compound leads to decreased B-cell activation and proliferation, which can result in the death of cancer cells and the suppression of autoimmune responses.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies, including CLL and MCL. It has also been shown to have immunomodulatory effects and may be useful in the treatment of autoimmune disorders such as rheumatoid arthritis. This compound has been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-(4-ethoxyphenyl)-2,5-piperazinedione is a useful tool for investigating the role of BTK in various diseases, including cancer and autoimmune disorders. Its potent anti-tumor activity and immunomodulatory effects make it a promising candidate for the treatment of these diseases. However, the synthesis of this compound is complex and involves several chemical reactions, which makes it difficult to produce in large quantities. In addition, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for the research and development of 1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-(4-ethoxyphenyl)-2,5-piperazinedione. One area of focus is the optimization of the synthesis method to improve the yield and scalability of the production process. Another area of focus is the investigation of the safety and efficacy of this compound in clinical trials. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the development of new BTK inhibitors with improved potency and selectivity may lead to the discovery of more effective treatments for cancer and autoimmune disorders.

Synthesis Methods

The synthesis of 1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-(4-ethoxyphenyl)-2,5-piperazinedione involves several steps. The first step is the preparation of this compound intermediate, which is then reacted with various reagents to produce the final product. The synthesis method of this compound is complex and involves several chemical reactions, which makes it difficult to produce in large quantities.

Scientific Research Applications

1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-(4-ethoxyphenyl)-2,5-piperazinedione is primarily used in scientific research to investigate the role of BTK in various diseases, including cancer and autoimmune disorders. It has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In addition, this compound has been shown to have immunomodulatory effects and may be useful in the treatment of autoimmune disorders such as rheumatoid arthritis.

Properties

Molecular Formula

C28H31N3O5

Molecular Weight

489.6 g/mol

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-(4-ethoxyphenyl)piperazine-2,5-dione

InChI

InChI=1S/C28H31N3O5/c1-6-36-22-13-11-21(12-14-22)31-26(32)18-30(24-16-15-23(34-4)17-25(24)35-5)28(33)27(31)19-7-9-20(10-8-19)29(2)3/h7-17,27H,6,18H2,1-5H3

InChI Key

IORSEVBBEPCPLQ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2C(C(=O)N(CC2=O)C3=C(C=C(C=C3)OC)OC)C4=CC=C(C=C4)N(C)C

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(C(=O)N(CC2=O)C3=C(C=C(C=C3)OC)OC)C4=CC=C(C=C4)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.